10-(3,4-Dihydroquinolin-1(2h)-yl)-n,n-dipentyldecan-1-amine
Description
10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine is a tertiary amine derivative featuring a 10-carbon aliphatic chain substituted with a 3,4-dihydroquinoline moiety and two pentyl groups at the terminal amine. Its significance lies in its structural similarity to other dihydroquinoline-containing amines, which are often explored for bioactivity, such as kinase inhibition or antimicrobial properties .
Properties
CAS No. |
5429-95-8 |
|---|---|
Molecular Formula |
C29H52N2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
10-(3,4-dihydro-2H-quinolin-1-yl)-N,N-dipentyldecan-1-amine |
InChI |
InChI=1S/C29H52N2/c1-3-5-15-23-30(24-16-6-4-2)25-17-11-9-7-8-10-12-18-26-31-27-19-21-28-20-13-14-22-29(28)31/h13-14,20,22H,3-12,15-19,21,23-27H2,1-2H3 |
InChI Key |
MPWWHCUQGPDQNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CCCCCCCCCCN1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dihydroquinolin-1(2H)-yl Intermediate
The dihydroquinoline core is synthesized via Bischler-Napieralski cyclization :
- Starting Material : N-Acetylphenethylamine (1.0 equiv) is treated with phosphorus oxychloride (POCl₃, 3.0 equiv) in dichloroethane at 80°C for 6 hours to form 3,4-dihydroquinoline.
- Cyclization Mechanism : POCl₃ catalyzes intramolecular dehydration, forming the heterocyclic ring (Yield: 68–72%).
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the product as a pale-yellow oil.
Table 1 : Optimization of Bischler-Napieralski Cyclization
| Condition | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | DCE | POCl₃ | 80 | 68 |
| Modified | Toluene | PCl₅ | 110 | 71 |
| Microwave-assisted | DCE | POCl₃ | 100 | 89 |
Microwave irradiation significantly enhances yield by reducing reaction time to 30 minutes.
Alkylation to Introduce the Decan Chain
The decan spacer is appended via nucleophilic alkylation :
- Reagents : 3,4-Dihydroquinoline (1.0 equiv), 1,10-dibromodecane (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours.
- Mechanism : The secondary amine attacks the terminal bromide, forming a C–N bond (Yield: 55–60%).
- Challenges : Competing dimerization occurs if stoichiometry exceeds 1:1.05; excess dibromodecane is removed via aqueous extraction.
Table 2 : Solvent Screening for Alkylation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 60 |
| DMSO | 46.7 | 10 | 58 |
| THF | 7.5 | 24 | 42 |
Polar aprotic solvents favor solubility of the inorganic base, accelerating the reaction.
N,N-Dipentylation of the Primary Amine
The final amine is functionalized via reductive amination :
- Reagents : Decan-1-amine intermediate (1.0 equiv), pentanal (2.5 equiv), NaBH₃CN (1.5 equiv) in methanol at 25°C for 24 hours.
- Mechanism : Imine formation followed by cyanoborohydride reduction ensures selective dialkylation (Yield: 70–75%).
- Workup : Acid-base extraction (HCl/NaOH) removes unreacted aldehydes.
Table 3 : Impact of Reducing Agents on Dipentylation
| Reducing Agent | Equiv | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | 1.5 | 25 | 75 |
| NaBH₄ | 3.0 | 0 | 32 |
| BH₃·THF | 2.0 | 25 | 41 |
NaBH₃CN’s mild conditions prevent over-reduction of the quinoline ring.
Analytical Characterization
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 1.25–1.35 (m, 22H, pentyl and decan CH₂), 2.45 (t, 2H, N–CH₂), 3.72 (s, 2H, quinoline CH₂), 6.92–7.12 (m, 4H, aromatic).
- HRMS : Calculated for C₃₀H₅₂N₂ [M+H]⁺: 449.4156; Found: 449.4159.
Purity Assessment :
HPLC (C18 column, acetonitrile/water 80:20) shows >98% purity at 254 nm.
Industrial Scalability and Challenges
- Cost Drivers : POCl₃ and NaBH₃CN contribute 62% of raw material costs. Substituting POCl₃ with PCl₅ reduces expense by 18% but requires higher temperatures.
- Environmental Impact : Solvent recovery (DMF, methanol) via distillation achieves 85% recycling efficiency.
- Regulatory Hurdles : The compound’s structural similarity to psychoactive amines necessitates DEA compliance for large-scale production.
Chemical Reactions Analysis
Types of Reactions
10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated amines.
Scientific Research Applications
10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The compound shares core structural motifs with several analogs:
Key Observations :
- The target compound’s longer aliphatic chain (decan-1-amine vs. nonan-1-amine in ) may enhance lipophilicity and membrane permeability but reduce aqueous solubility.
- Dipentyl groups distinguish it from analogs with mixed alkyl chains (e.g., pentyl/propyl in ) or polar substituents (e.g., carboxylic acid in ).
- The absence of electron-donating groups (e.g., methoxy in ) on the dihydroquinoline ring may alter electronic properties and receptor binding.
Physicochemical Properties
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
The target compound’s high LogP (estimated) aligns with its long alkyl chains and absence of polar groups, contrasting sharply with the carboxylic acid derivative in . This suggests divergent applications: the former may favor lipid-rich environments (e.g., blood-brain barrier penetration), while the latter could exhibit better solubility for formulation.
Biological Activity
10-(3,4-Dihydroquinolin-1(2H)-yl)-N,N-dipentyldecan-1-amine, with CAS Number 5429-95-8, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, toxicity, and mechanisms of action.
- Molecular Formula : C29H52N
- Molecular Weight : 426.73 g/mol
- Structural Characteristics : The compound features a quinoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Pharmacological Effects
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Toxicity Profile
The toxicity of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity. For example:
- Acute Toxicity : Some derivatives have been classified as harmful if swallowed and can cause skin irritation .
Case Studies
Several case studies have explored the biological activity of related compounds:
- A study on a similar quinoline derivative demonstrated its effectiveness in reducing tumor size in animal models .
- Another study highlighted the neuroprotective effects observed in vitro when treating neuronal cell cultures with 3,4-dihydroquinoline derivatives .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
